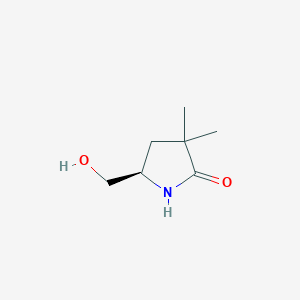

(R)-5-(Hydroxymethyl)-3,3-dimethylpyrrolidin-2-one

Description

Properties

IUPAC Name |

(5R)-5-(hydroxymethyl)-3,3-dimethylpyrrolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-7(2)3-5(4-9)8-6(7)10/h5,9H,3-4H2,1-2H3,(H,8,10)/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAPMHIATPBRNHT-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(NC1=O)CO)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C[C@@H](NC1=O)CO)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-(Hydroxymethyl)-3,3-dimethylpyrrolidin-2-one typically involves the reaction of a suitable precursor with a hydroxymethylating agent under controlled conditions. One common method involves the use of ®-glycidyl butyrate as a starting material, which undergoes a series of reactions including nucleophilic substitution and ring-opening to yield the desired product .

Industrial Production Methods

Industrial production of ®-5-(Hydroxymethyl)-3,3-dimethylpyrrolidin-2-one may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of high-pressure reactors and continuous flow systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

®-5-(Hydroxymethyl)-3,3-dimethylpyrrolidin-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

®-5-(Hydroxymethyl)-3,3-dimethylpyrrolidin-2-one has several scientific research applications:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

Mechanism of Action

The mechanism of action of ®-5-(Hydroxymethyl)-3,3-dimethylpyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural features and functional groups of (R)-5-(Hydroxymethyl)-3,3-dimethylpyrrolidin-2-one and related compounds:

Key Observations:

- Core Structure: The lactam ring in pyrrolidin-2-one derivatives (e.g., the target compound and 3-hydroxycotinine) enables hydrogen bonding, enhancing stability and biological activity compared to non-lactam analogs like pyrrolidine derivatives .

- Functionalization : The hydroxymethyl group in the target compound allows for derivatization (e.g., phosphorylation, glycosylation), whereas the silyl-protected analog is tailored for synthetic intermediates requiring temporary alcohol protection.

Physicochemical Properties (Inferred from Structural Analogues)

- Solubility: The hydroxymethyl group enhances hydrophilicity compared to fully alkylated pyrrolidinones. However, the dimethyl groups reduce water solubility relative to hydroxylated analogs like (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride .

Biological Activity

(R)-5-(Hydroxymethyl)-3,3-dimethylpyrrolidin-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties:

- Molecular Formula: C₇H₁₃NO₂

- Molecular Weight: 143.19 g/mol

- CAS Number: 2220206-42-6

- Melting Point: 83-85 °C

The compound can be synthesized through various methods, often involving the reaction of pyrrolidinone derivatives with hydroxymethyl groups. The synthesis route may vary based on desired substituents and functional groups.

2.1 Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound derivatives. In vitro tests have demonstrated that these compounds exhibit selective cytotoxicity against various cancer cell lines, particularly lung adenocarcinoma (A549 cells).

Table 1: Anticancer Activity of Pyrrolidinone Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Selectivity Index |

|---|---|---|---|

| This compound | A549 | 50 | >2 |

| Compound X | A549 | 45 | >1.5 |

| Compound Y | HSAEC1-KT (normal) | 70 | <1 |

The selectivity index indicates the compound's ability to preferentially target cancer cells over normal cells, which is crucial for minimizing side effects in therapeutic applications.

2.2 Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated. It has shown promising activity against multidrug-resistant strains of bacteria, including Staphylococcus aureus and Klebsiella pneumoniae.

Table 2: Antimicrobial Activity Against Multidrug-Resistant Bacteria

| Pathogen | MIC (µg/mL) | Resistance Type |

|---|---|---|

| Staphylococcus aureus | 4 | Methicillin-resistant |

| Klebsiella pneumoniae | 8 | Carbapenem-resistant |

| Pseudomonas aeruginosa | 16 | Polymyxin-resistant |

These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents capable of overcoming existing resistance mechanisms.

Case Study: Anticancer Efficacy in Vivo

A study conducted on mice bearing A549 tumor xenografts demonstrated that administration of this compound significantly reduced tumor size compared to controls. The treatment was well-tolerated with no observed toxic effects on vital organs.

Figure 1: Tumor Growth Inhibition

Tumor Growth Inhibition

4. Conclusion

This compound exhibits significant biological activity with promising anticancer and antimicrobial properties. Its selective cytotoxicity against cancer cells and efficacy against multidrug-resistant pathogens highlight its potential as a therapeutic agent. Further research is warranted to explore its mechanisms of action and optimize its pharmacological profiles.

Q & A

Basic Questions

What are the key synthetic strategies for (R)-5-(Hydroxymethyl)-3,3-dimethylpyrrolidin-2-one, and how is stereochemical control achieved?

The synthesis typically involves multi-step sequences starting from pyrrolidinone precursors. A common approach includes:

- Hydroxymethylation : Introduction of the hydroxymethyl group via aldol-like reactions or nucleophilic additions to carbonyl intermediates.

- Stereochemical control : Chiral auxiliaries or asymmetric catalysis (e.g., chiral ligands in hydrogenation) ensure the (R)-configuration at the hydroxymethyl group .

- Protection/deprotection : The hydroxyl group may be protected with tert-butyldimethylsilyl (TBS) groups to prevent side reactions during subsequent steps .

- Purification : Silica gel chromatography or recrystallization ensures enantiomeric purity, with chiral HPLC used for validation .

How is the stereochemistry of this compound confirmed experimentally?

Stereochemical assignment relies on:

- NMR spectroscopy : - and -NMR coupling constants (e.g., vicinal coupling in the pyrrolidinone ring) and NOE experiments verify spatial arrangements .

- X-ray crystallography : Resolves absolute configuration by analyzing crystal packing and bond angles .

- Optical rotation : Comparison with literature values for enantiomeric purity .

What analytical techniques are essential for characterizing this compound and its intermediates?

- Chromatography : HPLC (chiral columns) and TLC monitor reaction progress and purity .

- Mass spectrometry : LC–MS (ESI) confirms molecular weight and fragmentation patterns .

- Spectroscopy : IR identifies functional groups (e.g., hydroxyl stretches at ~3200 cm), while -NMR (if fluorinated analogs are synthesized) aids in structural elucidation .

Advanced Research Questions

How can researchers resolve contradictory data regarding the biological activity of this compound analogs?

Discrepancies often arise from:

- Structural variations : Minor changes (e.g., methyl vs. ethyl substituents) alter binding affinity. Comparative studies using analogs like 3,3,5-trimethylpyrrolidin-2-one (enhanced antimicrobial activity) highlight structure-activity relationships (SAR) .

- Assay conditions : Variations in pH, solvent, or cell lines (e.g., bacterial vs. mammalian) impact results. Standardize protocols using controls like 5-hydroxy-3,3,5-trimethylpyrrolidin-2-one .

- Computational modeling : Molecular docking with target proteins (e.g., enzymes in microbial pathways) identifies critical interactions, guiding experimental validation .

What methodologies optimize the reaction yield of this compound derivatives under catalytic conditions?

- Catalyst screening : Asymmetric organocatalysts (e.g., proline derivatives) improve enantioselectivity. For example, (3R,5S)-configured analogs achieve >90% ee with chiral phosphoric acids .

- Solvent optimization : Polar aprotic solvents (e.g., DMF or THF) enhance nucleophilicity in hydroxylmethylation steps .

- Temperature control : Low temperatures (–20°C to 0°C) suppress racemization during sensitive steps like imine formation .

How does the compound’s instability in aqueous media affect its pharmacokinetic profiling, and how can this be mitigated?

- Degradation pathways : Hydrolysis of the lactam ring or oxidation of the hydroxymethyl group reduces bioavailability. Accelerated stability studies (e.g., pH 1–9 buffers at 37°C) identify degradation products .

- Formulation strategies : Prodrug approaches (e.g., esterification of the hydroxyl group) or encapsulation in liposomes enhance stability .

- Analytical monitoring : LC–MS tracks degradation kinetics, while NMR quantifies hydrolyzed byproducts .

Comparative and Mechanistic Studies

How do steric and electronic effects of the 3,3-dimethyl group influence the compound’s reactivity?

- Steric hindrance : The dimethyl group restricts ring puckering, favoring specific transition states in nucleophilic attacks (e.g., at the carbonyl carbon) .

- Electronic effects : Electron-donating methyl groups increase electron density at the lactam carbonyl, reducing electrophilicity compared to non-methylated analogs .

- Comparative data : Analog 3,3-dimethyl-2-pyrrolidinone shows reduced biological activity, highlighting the hydroxymethyl group’s critical role .

What is the role of the hydroxymethyl group in target binding, and how can this be probed experimentally?

- Hydrogen bonding : The hydroxyl group forms H-bonds with active-site residues (e.g., in enzyme inhibitors). Mutagenesis studies (e.g., replacing Serine with Alanine in the target) validate interactions .

- Isosteric replacement : Substituting –CHOH with –CFOH or –CHF (synthesized via fluorination) probes electronic and steric contributions .

- Thermodynamic profiling : Isothermal titration calorimetry (ITC) quantifies binding enthalpy changes upon hydroxymethyl modification .

Methodological Recommendations

What protocols ensure reproducibility in multi-step syntheses of this compound?

- Stepwise documentation : Detailed logs of reaction times, temperatures, and solvent batches (e.g., anhydrous THF stored over molecular sieves) minimize variability .

- In-line analytics : Use FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .

- Cross-lab validation : Collaborative studies (e.g., round-robin testing) confirm robustness, as seen in analogs like (3R,5S)-5-(2-hydroxypropan-2-yl)pyrrolidin-3-ol hydrochloride .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.